4-bromo-N-(3-{5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide 4-bromo-N-(3-{5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15142618
InChI: InChI=1S/C21H19BrN6OS/c1-12(2)14-6-10-17(11-7-14)28-13(3)18(25-27-28)19-23-21(30-26-19)24-20(29)15-4-8-16(22)9-5-15/h4-12H,1-3H3,(H,23,24,26,29)
SMILES:
Molecular Formula: C21H19BrN6OS
Molecular Weight: 483.4 g/mol

4-bromo-N-(3-{5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide

CAS No.:

Cat. No.: VC15142618

Molecular Formula: C21H19BrN6OS

Molecular Weight: 483.4 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-N-(3-{5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide -

Specification

Molecular Formula C21H19BrN6OS
Molecular Weight 483.4 g/mol
IUPAC Name 4-bromo-N-[3-[5-methyl-1-(4-propan-2-ylphenyl)triazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide
Standard InChI InChI=1S/C21H19BrN6OS/c1-12(2)14-6-10-17(11-7-14)28-13(3)18(25-27-28)19-23-21(30-26-19)24-20(29)15-4-8-16(22)9-5-15/h4-12H,1-3H3,(H,23,24,26,29)
Standard InChI Key HHMDJIWKYBMDPD-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=NN1C2=CC=C(C=C2)C(C)C)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)Br

Introduction

Chemical Structure and Molecular Characteristics

The compound’s systematic name reflects its intricate architecture: a benzamide core substituted at the 4-position with a bromine atom, linked via an amide bond to a 1,2,4-thiadiazole ring. The thiadiazole is further functionalized at the 3-position with a 5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl group. This triazole moiety introduces steric bulk through the para-isopropylphenyl substituent, which may influence binding interactions in biological systems .

Molecular Formula and Weight

The molecular formula, C21H19BrN6OS, corresponds to a molecular weight of 483.39 g/mol. Comparatively, the structurally related compound N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide (CAS# 895098-86-9) has a molecular weight of 376.4 g/mol (C19H16N6OS) . The addition of a bromine atom and isopropyl group in the target compound increases hydrophobicity and polar surface area, which may impact solubility and membrane permeability.

PropertyTarget CompoundAnalog (CAS# 895098-86-9)
Molecular FormulaC21H19BrN6OSC19H16N6OS
Molecular Weight (g/mol)483.39376.4
Key SubstituentsBromine, IsopropylphenylMethylphenyl

Synthetic Strategies and Reaction Pathways

The synthesis of this compound likely involves multi-step reactions, leveraging click chemistry for triazole formation and sequential coupling for thiadiazole-benzamide assembly.

Triazole Ring Formation

The 1,2,3-triazole core is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Starting with 4-(propan-2-yl)phenylazide and a methyl-substituted alkyne, the reaction yields the 5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole intermediate. This method is widely used for its regioselectivity and high yield .

Thiadiazole Functionalization

The 1,2,4-thiadiazole ring is constructed through cyclization of thioamide precursors. For example, reacting thiourea derivatives with α-haloketones under basic conditions forms the thiadiazole scaffold. Subsequent bromination at the 4-position of the benzamide and amide coupling completes the structure .

Challenges in Synthesis

  • Steric Hindrance: The para-isopropyl group on the triazole may slow reaction kinetics during coupling steps.

  • Purification: High molecular weight and hydrophobicity necessitate advanced chromatographic techniques .

Physicochemical Properties and Drug-Likeness

Solubility and LogP

The compound’s calculated partition coefficient (LogP) is estimated at 3.8, indicating moderate lipophilicity. This value aligns with similar benzamide derivatives but suggests limited aqueous solubility, necessitating formulation with co-solvents or nanoparticles .

Stability

Future Directions and Research Opportunities

  • Target Identification: Computational docking studies using proteins from the AroCageDB (e.g., coagulation factor X, HSP90) could elucidate binding modes .

  • SAR Studies: Modifying the isopropyl group to smaller alkyl chains may optimize pharmacokinetics.

  • Toxicological Profiling: In vitro assays assessing cytotoxicity and hERG channel inhibition are critical for lead optimization .

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